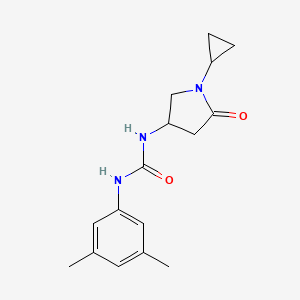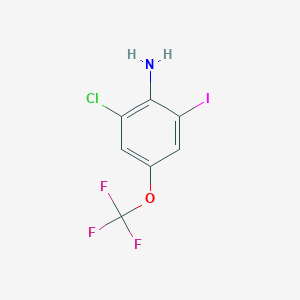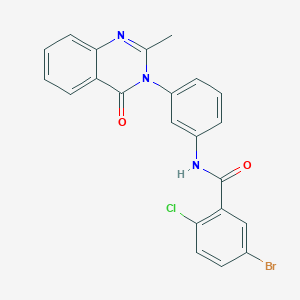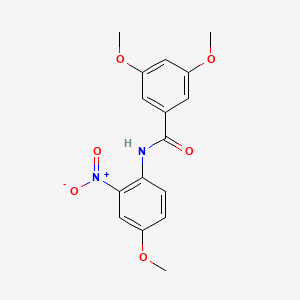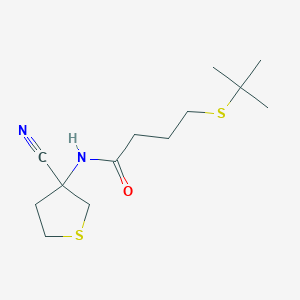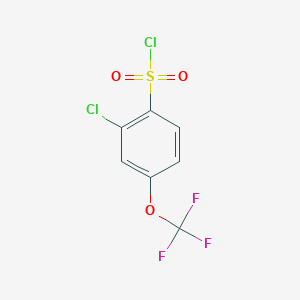
4-(2,5-二甲基苯氧基)丁酸
描述
“4-(2,5-Dimethylphenoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.25 .
Synthesis Analysis
A paper titled “Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents” provides insights into the synthesis of butanoic acid derivatives . The paper discusses the use of density functional theory (DFT) calculations for the molecular design of four new butanoic acid derivatives . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented .
Molecular Structure Analysis
The molecular structure of “4-(2,5-Dimethylphenoxy)butanoic acid” can be represented by the InChI code 1S/C12H16O3/c1-9-5-6-11(10(2)8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) .
Physical And Chemical Properties Analysis
The compound “4-(2,5-Dimethylphenoxy)butanoic acid” has a molecular weight of 208.26 . It is a solid at room temperature .
科学研究应用
1. 光敏合成离子通道的光学门控
4-氧代-4-(芘-4-基甲氧基)丁酸是 4-(2,5-二甲基苯氧基)丁酸的衍生物,用于基于合成离子通道的纳米流体器件的光学门控。它应用于光诱导受控释放、传感和信息处理,展示了其在纳米技术和材料科学领域的巨大潜力 (Ali 等人,2012)。
2. 合成和结构研究
4-(2,5-二甲基苯氧基)丁酸参与各种化合物的合成。例如,它在四甲基和四氢萘衍生物合成中的应用展示了其在有机合成中的多功能性 (Mane 等人,1999)。
3. 抗氧化剂化合物的开发
在药物研究中,4-(2,5-二甲基苯氧基)丁酸的衍生物被合成并评估其抗氧化特性。这表明其在开发新治疗剂中的潜在应用 (Dovbnya 等人,2022)。
4. 金属羰基示踪剂中的光谱电化学
该化合物用于开发用于氨基功能的 IR 可检测金属羰基示踪剂,表明其在光谱研究和材料科学中的重要性 (Kowalski 等人,2009)。
5. 振动和结构分析
4-(2,5-二甲基苯氧基)丁酸衍生物经过详细的振动和结构分析,提供了对其分子特性和材料科学中的潜在应用的见解 (Vanasundari 等人,2018)。
安全和危害
The safety data sheet for a similar compound, “4-(2,4-dimethylphenoxy)butanoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
作用机制
Target of Action
Similar compounds such as butanoic acid derivatives have been known to act as ligands for g protein-coupled receptor 109a (gpr109a) .
Mode of Action
It’s worth noting that butanoic acid derivatives, which this compound is a part of, have been reported to exhibit histone deacetylase (hdac) inhibitory action . This means they can inhibit the activity of HDAC, an enzyme that removes acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.
Biochemical Pathways
The inhibition of hdac can affect various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and other cellular functions .
Result of Action
The inhibition of hdac by similar compounds can lead to an increase in the acetylation of histones, thereby affecting gene expression and resulting in various cellular effects .
属性
IUPAC Name |
4-(2,5-dimethylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9-5-6-10(2)11(8-9)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPUDJQRJVDTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[2,1-b:3,4-b']dithiophene-4,5-dione](/img/structure/B2753836.png)
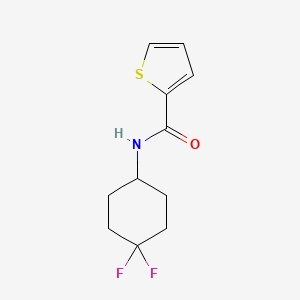
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)
